![molecular formula C31H24N4O4 B4584314 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
説明
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a heterocyclic compound that falls under the category of isoquinolines. The structure and properties of this compound are of interest due to their relevance in various chemical reactions and potential applications in different fields.
Synthesis Analysis
The synthesis of similar isoquinoline derivatives often involves complex reactions with specific reagents. For instance, Kametani et al. (1975) describe the formation of benzimidazo[2,1-a]isoquinoline through reductive cyclization of related isoquinoline compounds (Kametani, Fujimoto, & Mizushima, 1975). Such methods may provide insights into the synthesis routes for 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is typically characterized using spectroscopic methods. For example, the work by Perevalov et al. (1990) on isomeric pyrazolo-pyrimido-benzo[de]isoquinolines highlights the importance of spectral analysis in understanding these compounds (Perevalov et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of isoquinoline derivatives can vary based on their specific structure. Studies such as those by Bogza et al. (2005) investigate the reactions of pyrazolo[3,4-c]isoquinolines with different aldehydes, offering insights into the potential chemical behaviors of similar compounds (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, can be determined using various analytical techniques. For instance, the crystal structure of related compounds has been analyzed in studies like those by Okmanov et al. (2019), which can provide comparative data (Okmanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the potential applications of these compounds. Research like that by Pandey et al. (2013) on the synthesis of pyrazolo[3,4-c]isoquinolines provides valuable information on the chemical nature of these molecules (Pandey, Bhowmik, & Batra, 2013).
科学的研究の応用
Chemical Reactivity and Synthesis
Pyrazoloisoquinoline derivatives exhibit diverse chemical reactivity, making them valuable for synthetic chemistry applications. For instance, they can react with various aldehydes to yield geometrically isomeric lactones, highlighting ene-type reactions involving acyl group transfers (Boyd et al., 1978). Additionally, these compounds can undergo cycloisomerization to form new ring systems, as demonstrated by the formation of 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, which exhibit promising spectral properties and potential as fluorescent markers (Galunov et al., 2003).
Potential Therapeutic Applications
Isoquinoline derivatives have been studied for their potential therapeutic applications. For example, they have been evaluated for local anesthetic activity, acute toxicity, and structure-toxicity relationships, revealing some derivatives with high local anesthetic activity and low toxicity (Azamatov et al., 2023). Moreover, their antiarrhythmic properties have been explored, with some compounds showing significant effects on the cardiovascular system (Markaryan et al., 2000).
Physical and Spectral Properties
The spectral properties of isoquinoline derivatives are of interest for developing new materials and fluorescent markers. For instance, 7H-benzo[de]pyrazolo[5,1-a]isoquinolines have been highlighted for their bright fluorescence and potential in biomedical applications (Galunov et al., 2003). This property is crucial for designing fluorescent probes and markers used in biological research and diagnostics.
特性
IUPAC Name |
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-38-27-18-23-24(19-28(27)39-2)30(22-15-9-10-16-26(22)35(36)37)32-31-29(23)25(17-20-11-5-3-6-12-20)33-34(31)21-13-7-4-8-14-21/h3-16,18-19H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKJPBVVOLUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4[N+](=O)[O-])N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
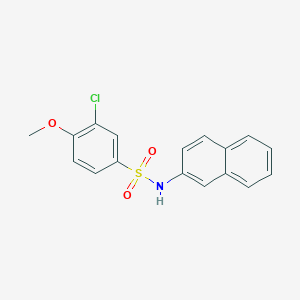
![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)
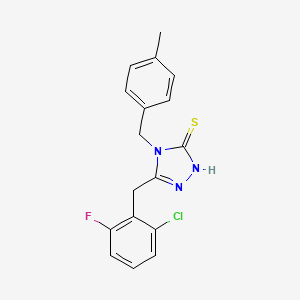
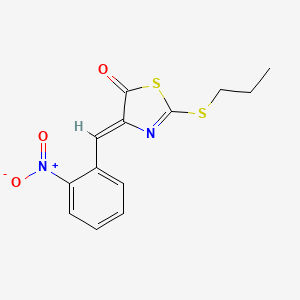

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)
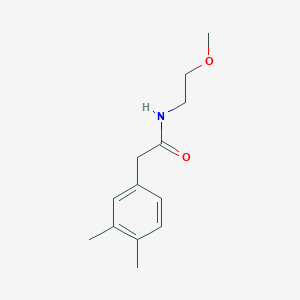
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

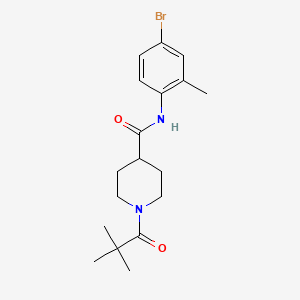
![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)